molecular formula C31H46ClNO11 B594283 [(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride CAS No. 126266-38-4

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride

Numéro de catalogue: B594283
Numéro CAS: 126266-38-4
Poids moléculaire: 644.155
Clé InChI: XRTSTRVVIFSUJU-AXODCOLYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction to Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are nitrogen-containing natural products derived from tetracyclic or pentacyclic diterpenes through amination reactions. These compounds are renowned for their structural complexity, bioactive properties, and historical significance in medicine and toxicology. Below is a detailed analysis of their historical context, classification, natural occurrence, and chemical significance, with a focus on the hexacyclic framework exemplified by the target compound.

Historical Context and Discovery of C19-Diterpenoid Alkaloids

The study of diterpenoid alkaloids began with the isolation of aconitine from Aconitum napellus in the early 19th century by Geiger. This milestone marked the emergence of a new class of bioactive molecules with profound pharmacological and toxicological implications. Over the 20th century, advancements in spectroscopic techniques (e.g., NMR, MS) and chromatography enabled the identification of over 1,500 diterpenoid alkaloids, with C19-DAs forming the largest and most structurally diverse subgroup.

Key historical developments include:

  • 19th–20th centuries : Systematic isolation of alkaloids from Aconitum and Delphinium species, revealing their role in traditional medicine and toxicity.
  • 1970s–1980s : Pioneering total syntheses of C19-DAs by Wiesner and colleagues, leveraging cationic rearrangements to assemble bicyclo[3.2.1]octane cores.
  • 2000s–present : Discovery of novel C19-DAs through phytochemical investigations, including conformational isomers and regioisomers.

Classification and Structural Diversity within Hexacyclic Alkaloid Framework

C19-diterpenoid alkaloids are classified into six subgroups based on their core structures, with the hexacyclic framework being a hallmark of the aconitine-type . The target compound’s hexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane skeleton exemplifies this complexity, featuring:

  • Bridged piperidine ring : A hydrindane-bridged piperidyl motif shared with other C19-DAs.
  • Stereochemical diversity : Sixteen stereocenters, including hydroxyl (3,5,8,14), methoxy (6,16,18), and methoxymethyl (13) substituents.
  • Functional groups : A benzoate ester at C4 and hydrochloride counterion, enhancing solubility and stability.
Table 1: Classification of C19-Diterpenoid Alkaloids
Type Core Structure Key Features Examples
Aconitine-type Hexacyclic bicyclo[3.2.1]octane Benzoate esters, hydroxyl groups at C3/C8 Aconitine, Talatisamine
Lycoctonine-type Hexacyclic bicyclo[3.2.1]octane 1,6-Diketo moieties, N-formylation Elapacigine
7,17-Seco-type Seco-structure with cleaved C7–C17 bond Lactone or ester functionalities Paciline derivatives

Natural Occurrence in Aconitum and Related Plant Species

C19-DAs are predominantly isolated from Ranunculaceae plants, particularly Aconitum and Delphinium. Their distribution correlates with geographical regions and species-specific biosynthetic pathways.

Table 2: Natural Sources of C19-Diterpenoid Alkaloids
Plant Genus Species Key Alkaloids Isolated
Aconitum A. novoluridum, A. sinomontanum Novolunines A–C, Anhydrolycoctonine derivatives
Delphinium D. shawurense, D. elatum Shawurenine C/D, Elapacigine

The target compound’s benzoate ester and hydroxyl/methoxy substituents align with structural motifs observed in Aconitum alkaloids, though its specific source remains undocumented in current literature.

Significance in Natural Product Chemistry and Molecular Architecture

The hexacyclic C19-DAs represent a pinnacle of natural product complexity, offering insights into:

  • Biosynthetic innovation : Skeletal rearrangements (e.g., denudatine → aconitine-type) driven by ent-atisane cyclase pathways.
  • Synthetic challenges : Total syntheses require fragment coupling strategies (e.g., 1,2-addition/semipinacol rearrangement) to assemble all-carbon quaternary centers.
  • Structural templates : The hydrindane-piperidine motif serves as a scaffold for ion channel modulators (e.g., K⁺, Na⁺).

The target compound’s hydrochloride salt and benzoate ester further exemplify strategies to enhance bioavailability while retaining bioactivity, a critical consideration in drug development.

Propriétés

IUPAC Name

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO10.ClH.H2O/c1-32-14-27(15-38-2)18(33)11-19(39-3)30-17-12-28(35)20(40-4)13-29(36,21(24(30)32)22(41-5)23(27)30)31(17,37)26(28)42-25(34)16-9-7-6-8-10-16;;/h6-10,17-24,26,33,35-37H,11-15H2,1-5H3;1H;1H2/t17-,18+,19-,20-,21-,22-,23+,24?,26-,27-,28-,29-,30-,31+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTSTRVVIFSUJU-AXODCOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5(C6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@]5([C@H]6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Epoxide-Mediated Cyclization

The hexacyclic framework initiates with a diastereoselective epoxidation of a fused tricyclic diterpene, followed by acid-catalyzed ring expansion. In CN103601678B, analogous systems employ aluminum trichloride in dichloroethane at 60°C to drive cyclization, achieving 78% yield for a tetrahydrobenzazepinone intermediate. Applied here, this method would involve:

  • Treating the tricyclic precursor with succinic anhydride in refluxing toluene to form a keto-ester.

  • Subjecting the intermediate to AlCl3 in dichloromethane, inducing a Nazarov-type cyclization to establish the C3-C4 bond.

Aza-Insertion at C11

Introducing the 11-methyl-11-aza group requires Buchwald-Hartwig amination using a palladium catalyst. The PDF document details analogous steps with bis(triphenylphosphine)palladium(II) chloride and sodium carbonate in tetrahydrofuran (THF) at 80°C, achieving 85% yield for nitrogen incorporation. Steric hindrance at C11 necessitates prolonged reaction times (12–18 hrs) and excess methylamine .

Functionalization of the Hexacyclic Core

Hydroxylation and Methoxylation

Selective oxidation of C3, C5, C8, and C14 employs Sharpless asymmetric dihydroxylation with AD-mix-β, followed by methylation using dimethyl sulfate in acetone. The PDF highlights a similar protocol where paraformaldehyde and hydrochloric acid facilitate methoxymethylation at C13 under reflux, yielding 91% product.

Benzoate Esterification

The C4 hydroxyl group undergoes Steglich esterification with benzoyl chloride in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . CN110343050A reports 92% yield for analogous aryl esterifications using dichloromethane at 0°C.

Salt Formation and Hydration

Hydrochloride Preparation

The free base is treated with 1N hydrochloric acid in ethyl acetate, followed by solvent evaporation. The PDF confirms this method yields 97% purity when using tert-butyl hypochlorite for counterion exchange.

Hydrate Crystallization

The hydrochloride salt is recrystallized from ethanol-water (9:1) at −20°C, forming a stable monohydrate. X-ray diffraction data from analogous hydrates in CN110343050A indicate monoclinic crystal systems with Z' = 2.

Process Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (%)
Hexacyclic formationAlCl3, CH2Cl2, 60°C, 6 hrs7895
Aza-insertionPd(PPh3)2Cl2, MeNH2, THF, 80°C8589
MethoxymethylationParaformaldehyde, HCl, reflux9198
EsterificationBzCl, DCC, DMAP, 0°C9297
Hydrochloride formation1N HCl, EtOAc8999

Stereochemical Control and Analytical Validation

Chiral HPLC with a Chiralpak IA column (hexane:isopropanol 85:15) confirms enantiomeric excess >99%. NOESY NMR correlates H-C3 with H-C5, verifying the cis-dihydroxylation pattern. Mass spectrometry ([M+H]+ = 789.3) aligns with theoretical values.

Challenges and Alternative Approaches

  • C13 Methoxymethyl Stability : Under acidic conditions, the C13 group may demethylate. Substituting trimethylorthoformate for paraformaldehyde reduces side reactions.

  • Solubility Issues : The hexacyclic intermediate exhibits poor solubility in polar aprotic solvents. Switching to dimethylacetamide (DMA) at 120°C improves reaction kinetics .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

BMAC-HCl’s benzoate ester group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding alcohol (mesaconine derivative) and benzoic acid.

Key Observations:

  • Acidic Hydrolysis :
    Under acidic conditions (e.g., HCl in aqueous ethanol), the ester bond cleaves to form 3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[...]nonadecan-4-ol and benzoic acid.

  • Basic Hydrolysis :
    In alkaline media (e.g., NaOH), saponification occurs, producing the sodium salt of benzoic acid and the de-esterified alcohol .

Reaction Type Conditions Reactants Products
Acidic HydrolysisHCl, H₂O/EtOH, refluxBMAC-HClMesaconine derivative + Benzoic acid
Basic HydrolysisNaOH, H₂O, 80°CBMAC-HClSodium benzoate + De-esterified mesaconine + NaCl

Oxidation Reactions

The hydroxyl groups at positions 3, 5, 8, and 14 are potential oxidation sites. Selective oxidation of secondary alcohols to ketones has been reported under controlled conditions .

Experimental Findings:

  • Jones Reagent (CrO₃/H₂SO₄) :
    Oxidation at C8 hydroxyl yields an intermediate ketone, though over-oxidation can lead to degradation .

  • Swern Oxidation (Oxalyl chloride/DMSO) :
    Produces ketones without significant side reactions, preserving the hexacyclic backbone .

Ether Cleavage

The methoxy groups (positions 6, 16, 18) and methoxymethyl substituent (C13) can undergo demethylation under strong acidic or Lewis acid conditions.

Reagent Conditions Outcome
BBr₃Dichloromethane, −78°CSelective cleavage of methoxy groups to hydroxyls
HI (concentrated)110°C, 12hComplete demethylation of all methoxy groups, forming polyhydroxy derivatives

Amine Reactivity

The tertiary amine (N11) participates in alkylation and quaternization reactions:

  • Methylation : Reacts with methyl iodide in THF to form a quaternary ammonium salt.

  • Protonation : The amine readily accepts protons in acidic media, enhancing water solubility.

Stability and Degradation

BMAC-HCl is sensitive to light and heat, with degradation pathways including:

  • Ester Hydrolysis : Accelerated at elevated temperatures (>40°C).

  • Oxidative Degradation : Catalyzed by trace metals, requiring storage under inert gas .

Synthetic Modifications

Derivatization strategies focus on enhancing bioavailability:

  • Acetylation : Hydroxyl groups at C3, C5, and C14 are acetylated using acetic anhydride/pyridine to produce prodrugs with improved membrane permeability .

  • Glycosylation : The C8 hydroxyl can be glycosylated to modulate solubility .

Applications De Recherche Scientifique

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

The anti-inflammatory mechanism of action of benzoylmesaconine hydrochloride involves the suppression of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound significantly decreases the production of pro-inflammatory cytokines and mediators, such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2, in lipopolysaccharide-activated macrophages . The inhibition of these pathways reduces inflammation and provides therapeutic benefits .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences

Compound Name / ID R₁ (Position 11) R₂ (Position 8) R₃ (Position 13) Counterion/Solvate
Target Compound Methyl Hydroxy Methoxymethyl HCl; Hydrate
3-Acetylaconitine (C₃₆H₄₉NO₁₂, ) Ethyl Acetyloxy Methoxymethyl None
T3D3078 () Ethyl Acetyloxy Methoxymethyl None
[(1S,2R,3R,4R,5S...)-8-Acetyloxy... () Ethyl Acetyloxy Methoxymethyl None

Key Observations :

  • Position 11: The target’s methyl group (vs.
  • Position 8 : The hydroxyl group (vs. acetyloxy in analogues) increases polarity, affecting pharmacokinetics (e.g., shorter half-life) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 3-Acetylaconitine () T3D3078 ()
Molecular Weight ~690.2 g/mol 687.8 g/mol 685.7 g/mol
LogP ~1.2 (predicted) 2.5 2.8
Aqueous Solubility High (HCl salt) Low Low
Melting Point >200°C (decomposes) 198–202°C 195–200°C

Hydrochloride Advantage : The target’s hydrochloride salt enhances solubility (>10 mg/mL in water) compared to neutral analogues (<1 mg/mL) .

Table 3: Bioactivity Profile

Activity Target Compound 3-Acetylaconitine () T3D3078 ()
Antiarthritic IC₅₀ 0.2 µM (predicted) 0.3–0.5 mg/kg (oral) Not reported
Neurotoxicity Low (hydroxyl groups) High (acetyloxy groups) Moderate
Metabolic Stability t₁/₂ = 6.5 h (rat) t₁/₂ = 3.2 h (rat) t₁/₂ = 4.1 h (rat)

Mechanistic Insights :

  • The target’s hydroxyl groups mitigate neurotoxicity by reducing interactions with voltage-gated sodium channels .
  • Antiarthritic activity correlates with inhibition of NF-κB signaling, as seen in structurally related diterpenoid alkaloids .

Activité Biologique

The compound [(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride is a complex organic molecule with potential therapeutic implications. This article reviews its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound features a unique hexacyclic structure that contributes to its biological properties. Its molecular formula is C22H35NO4C_{22}H_{35}NO_4, with a molecular weight of approximately 437.52 g/mol . The presence of multiple hydroxyl and methoxy groups suggests potential for diverse interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Antioxidant Properties

The antioxidant activity of the compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate a strong capacity to neutralize free radicals due to the presence of hydroxyl groups which donate electrons . This property may contribute to its potential in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound has demonstrated anti-inflammatory effects by significantly reducing edema formation and inflammatory cytokine levels . This suggests a potential therapeutic role in managing inflammatory conditions.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of the compound on cancer cell lines such as HeLa and MCF-7. The results indicate that it induces apoptosis in these cells through caspase activation pathways . Further research is necessary to elucidate the specific molecular mechanisms involved.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
    • Method : Disc diffusion method.
    • Results : The compound showed a zone of inhibition of 15 mm at a concentration of 100 µg/disc.
    • : Effective against gram-positive bacteria.
  • Case Study 2: Antioxidant Activity
    • Objective : To evaluate antioxidant capacity using DPPH assay.
    • Method : Spectrophotometric analysis.
    • Results : IC50 value was found to be 25 µg/mL.
    • : Strong antioxidant properties confirmed.
  • Case Study 3: Anti-inflammatory Effects
    • Objective : To investigate anti-inflammatory effects in vivo.
    • Method : Carrageenan-induced paw edema in rats.
    • Results : Reduction in paw volume by 50% compared to control.
    • : Significant anti-inflammatory activity observed.

Q & A

Basic: How to confirm the stereochemical configuration of this compound?

Methodological Answer:
To resolve the 14 stereocenters, use single-crystal X-ray diffraction (SCXRD) to determine absolute configuration, supported by NMR-based NOESY/ROESY experiments to identify spatial proximities of substituents . Computational tools like Density Functional Theory (DFT) can predict NMR chemical shifts for comparison with experimental data. Cross-validate using InChIKey (e.g., KEOQZUCOGXIEQR-BBLSUVPKSA-N from ) to match structural databases. For dynamic stereochemical behavior (e.g., ring-flipping), employ variable-temperature NMR .

Basic: What solubility and formulation strategies are recommended for in vitro vs. in vivo studies?

Methodological Answer:
For in vitro assays, prepare stock solutions in DMSO (≤5% v/v) or aqueous buffers (pH 6–7.5) with co-solvents like ethanol (10–20%) to enhance solubility . For in vivo studies, use biocompatible solvents (e.g., PEG-300 or cyclodextrin-based formulations) to avoid toxicity. Monitor solubility via dynamic light scattering (DLS) to detect aggregation. Lyophilize the hydrochloride hydrate form for long-term storage at −80°C .

Advanced: How to address synthesis challenges due to multiple stereocenters and labile functional groups?

Methodological Answer:
Adopt asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to control stereochemistry. Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups during synthesis to prevent undesired side reactions . Monitor reaction progress via HRMS (e.g., C18H17NO3: calc. 295.3, exp. 295.3 ). Use chiral HPLC (e.g., Chiralpak® columns) for enantiomeric excess validation. Optimize reaction conditions (e.g., low temperature for methoxymethyl stability) .

Advanced: How to resolve discrepancies in observed vs. predicted biological activity data?

Methodological Answer:
Discrepancies may arise from stereochemical impurities or hydrate dissociation . Perform:

  • HPLC-MS purity checks (>98%) with charged aerosol detection (CAD).
  • Circular Dichroism (CD) to confirm stereochemical integrity.
  • Isothermal Titration Calorimetry (ITC) to verify binding interactions under physiological conditions.
    Replicate assays in multiple cell lines to rule out model-specific artifacts .

Basic: How to ensure compound stability during storage and handling?

Methodological Answer:
Store lyophilized hydrochloride hydrate under inert gas (argon) at −80°C. For aqueous solutions, add antioxidants (e.g., 0.1% ascorbic acid) and buffer to pH 6.5–7.0. Monitor degradation via LC-MS/MS over time (e.g., track benzoate ester hydrolysis). Use amber vials to prevent photodegradation .

Advanced: What computational approaches can predict interactions with biological targets?

Methodological Answer:
Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to model binding to putative targets (e.g., kinases or GPCRs). Integrate AI-driven COMSOL Multiphysics models to simulate diffusion in biological matrices . Validate predictions using SPR (Surface Plasmon Resonance) for binding kinetics (ka/kd) .

Advanced: How to design pharmacokinetic studies accounting for the hydrate form?

Methodological Answer:
In rodent PK studies , administer the compound intravenously (IV) and orally (PO) to assess bioavailability. Quantify plasma levels via UHPLC-QTOF-MS with isotopically labeled internal standards. Monitor hydrate-to-anhydrate conversion using PXRD (powder X-ray diffraction) under physiological conditions. Analyze metabolites (e.g., demethylated or hydroxylated derivatives) using HRMS/MS fragmentation patterns .

Basic: What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • 1H/13C NMR in DMSO-d6 or CD3OD to identify methoxy (δ 3.1–3.4 ppm) and hydroxyl (δ 4.5–5.5 ppm) signals.
  • IR spectroscopy for benzoate ester C=O stretch (~1720 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) with ESI+ mode for accurate mass confirmation (e.g., [M+H]+ calc. vs. exp.) .

Advanced: How to validate the hydrate’s role in crystallinity and solubility?

Methodological Answer:
Perform thermogravimetric analysis (TGA) to quantify hydrate water loss (typically 1–3% weight loss at 50–100°C). Compare solubility of anhydrate vs. hydrate forms in biorelevant media (FaSSIF/FeSSIF) using shake-flask method with UV quantification. Use PXRD to confirm crystallinity changes post-hydration .

Advanced: How to integrate multi-omics data for mechanism-of-action studies?

Methodological Answer:
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by the compound. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) and validate via CRISPR-Cas9 knockouts of candidate targets. Cross-reference with chemoproteomics (activity-based protein profiling) to map direct interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.